

literature review of substituted benzohydrazides

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Compound of Interest

Compound Name:	3,5-Dichloro-4-methoxybenzohydrazide
Cat. No.:	B188843

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An In-depth Technical Guide on Substituted Benzohydrazides

Introduction

Substituted benzohydrazides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂), this scaffold serves as a crucial pharmacophore or lead compound in the development of new therapeutic agents.^{[1][2]} Hydrazide-hydrazone derivatives, easily synthesized from benzohydrazides, exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular activities.^{[1][3]} The ability to readily introduce various substituents onto the benzohydrazide framework allows for the fine-tuning of their biological profiles, making them a subject of extensive research for drug discovery and development.^[3]

Synthesis of Substituted Benzohydrazides

The synthesis of benzohydrazide derivatives is typically a straightforward process, often involving the reaction of an ester with hydrazine hydrate. These benzohydrazides can then be further reacted with various aldehydes or ketones to form Schiff bases (hydrazones), which are a common focus of biological evaluation.

General Experimental Protocols

Protocol 2.1.1: Conventional Synthesis of Benzohydrazide This method involves the reaction of a benzoate ester with hydrazine hydrate under reflux.

- Reactants: Methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents).
- Procedure:
 - A mixture of methyl benzoate and hydrazine hydrate is taken in a round-bottom flask.
 - The mixture is refluxed for approximately 2 hours.[1]
 - After reflux, the reaction mixture is cooled to room temperature.
 - The resulting white precipitate (benzohydrazide) is filtered and washed thoroughly with water.
 - The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified benzohydrazide.[1]

Protocol 2.1.2: Microwave-Assisted Synthesis of Benzohydrazide This method offers a more rapid synthesis compared to the conventional approach.

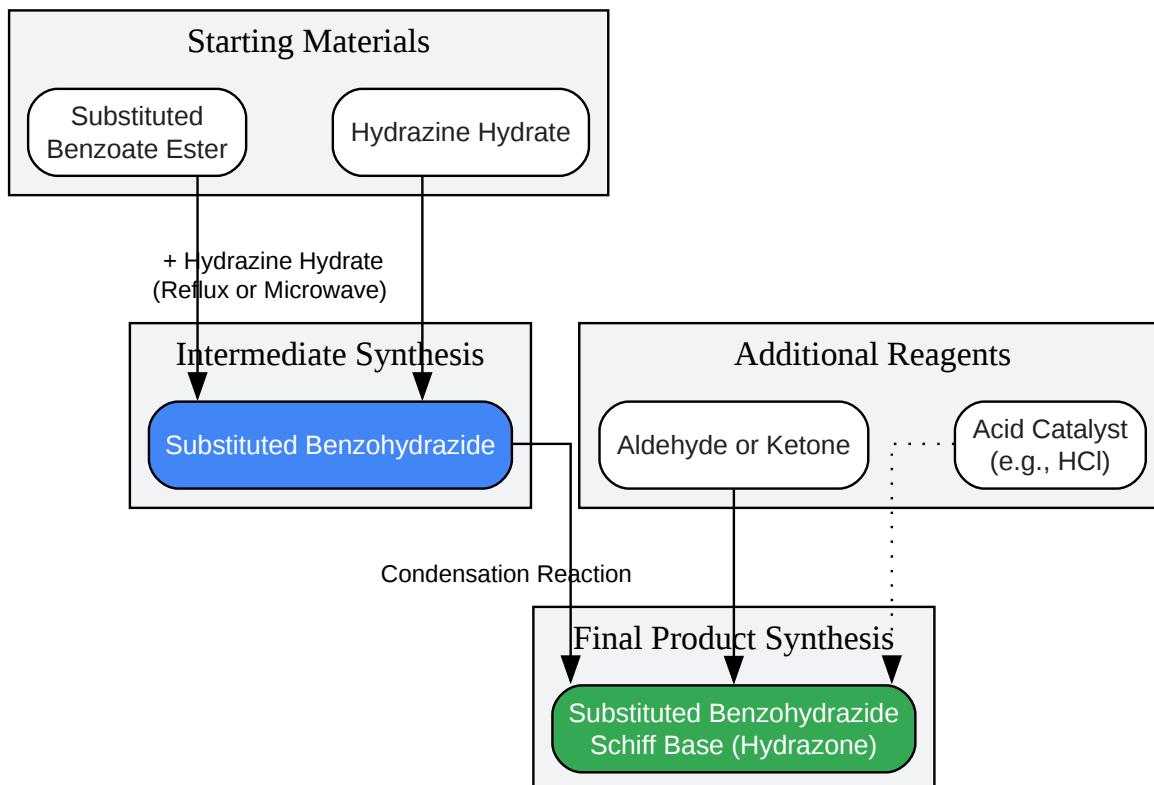
- Reactants: Methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents).
- Procedure:
 - The mixture of methyl benzoate and hydrazine hydrate is placed in a beaker and subjected to microwave irradiation at 350 W for 2 minutes.[1]
 - 1 mL of ethanol is added, and the mixture is irradiated for one more minute at 500 W.
 - The resulting white precipitate is washed with water, dried, and recrystallized from ethanol. [1]

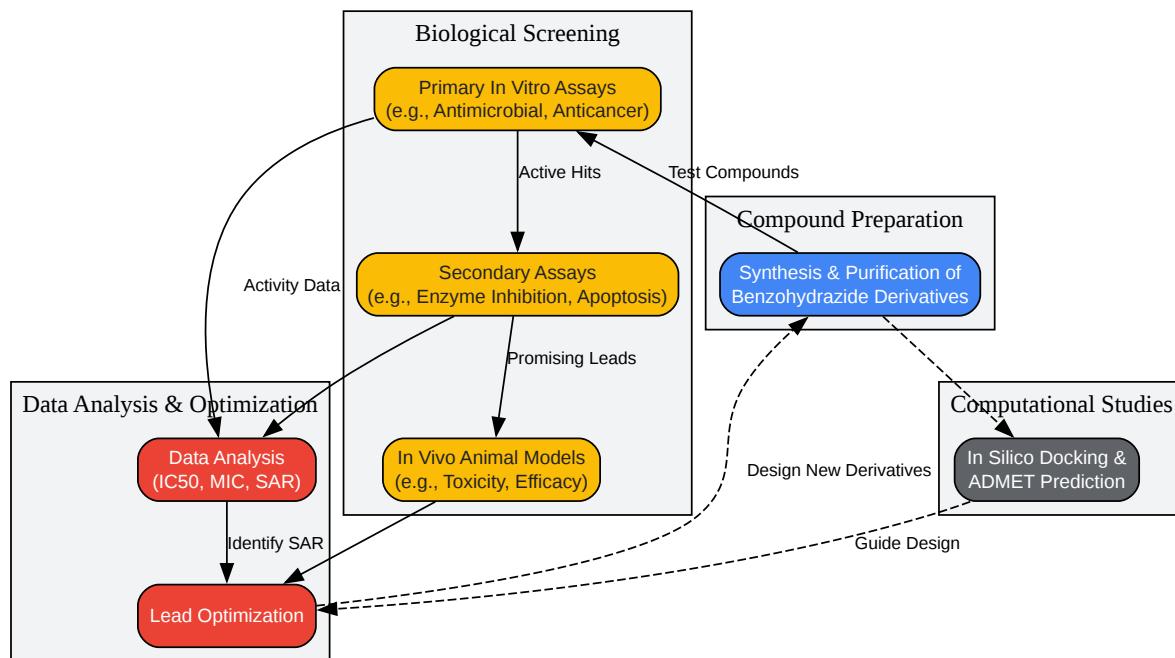
Protocol 2.1.3: Synthesis of Benzohydrazide Schiff Bases (Hydrazones) Benzohydrazides are readily converted into hydrazones by treating them with substituted aldehydes or ketones, often with an acid catalyst.

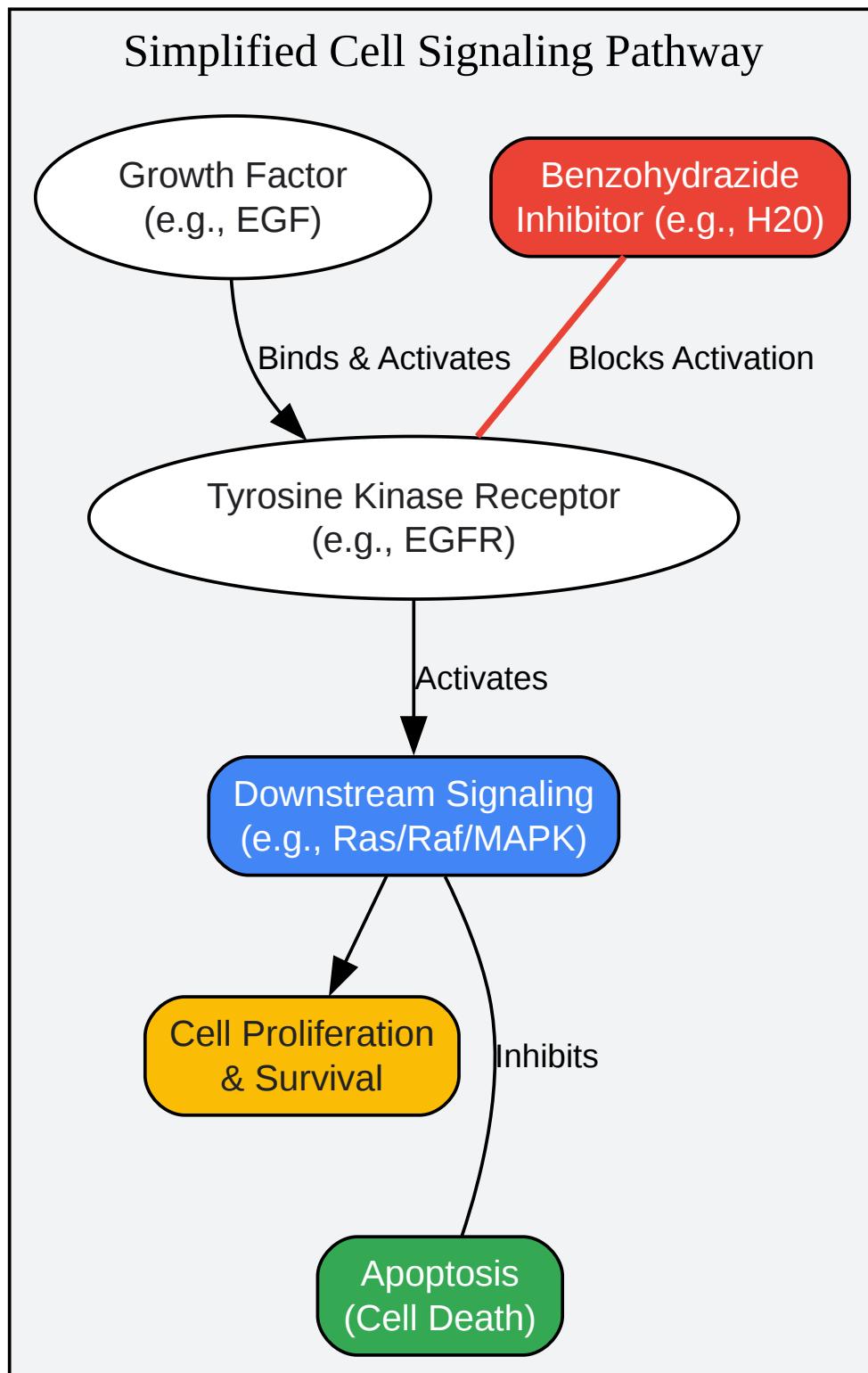
- Reactants: Substituted benzohydrazide (1 equivalent) and a substituted aldehyde/ketone (1 equivalent).

- Catalyst: Concentrated hydrochloric acid or sulfuric acid.
- Procedure:
 - Equimolar quantities of the benzohydrazide and the carbonyl compound are dissolved in a solvent like ethanol.
 - A catalytic amount of acid is added to the mixture.
 - The reaction mixture is refluxed for a specified period (e.g., 6.5 hours).[\[4\]](#)
 - Upon cooling, the resulting Schiff base product precipitates out and is collected by filtration, washed, and recrystallized.

Synthesis Workflow Visualization





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